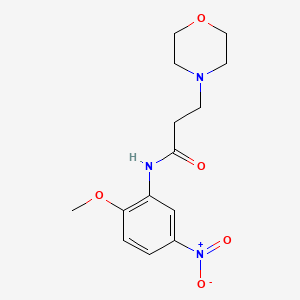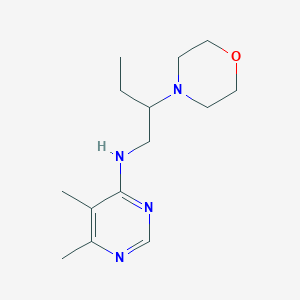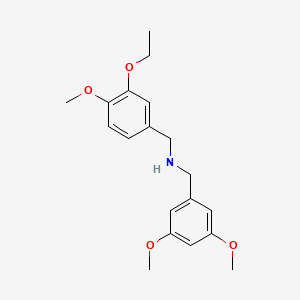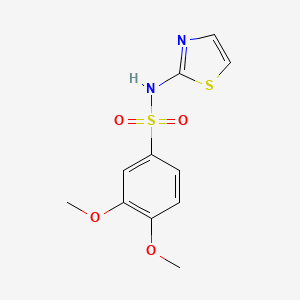![molecular formula C17H23N3OS B5615760 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615760.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that incorporate various functional groups into a core structure, enhancing the molecule's reactivity and potential applications. For example, compounds synthesized through reactions like Claisen type with sodium methoxide in dimethyl carbonate solvent or Suzuki−Miyaura coupling followed by hydrolysis and amidation demonstrate the intricate processes involved in creating complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological systems. Techniques like X-ray crystallography provide detailed insights into molecular conformation, intermolecular interactions, and crystal packing, which are essential for predicting reactivity and designing new compounds with desired properties. For instance, the crystal structure determination of similar compounds has revealed supramolecular self-assembly facilitated by hydrogen bonding and π-π interactions, which are critical for molecular recognition and function (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of pyrazole and carboxamide groups can lead to a variety of chemical reactions, including condensation, cyclization, and substitution, which are pivotal for synthesizing derivatives with enhanced or targeted properties. The synthesis and functionalization of pyrazole derivatives highlight the compound's versatility and potential for generating a wide range of biologically active molecules (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are essential for practical applications, influencing the compound's suitability for different environments and its behavior in biological systems. Analytical techniques, including thermogravimetric analysis, can provide valuable information on the thermal stability and decomposition patterns of compounds, informing their storage, handling, and application conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to its applications in synthesis, catalysis, and as potential therapeutic agents. Studies on similar compounds have explored these properties through experimental and computational methods, providing insights into their behavior in chemical reactions and potential interactions with biological targets (Karrouchi et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11-5-6-15-13(7-11)8-16(22-15)17(21)19(3)10-14-9-18-20(4)12(14)2/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVUDYRCDAEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CC3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B5615677.png)
![3-chloro-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5615687.png)
![(2,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5615701.png)


![ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5615733.png)

![5-[1-butyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-methyl-1H-benzimidazole](/img/structure/B5615744.png)
![2-(3-methoxyphenyl)-5-(pyridin-4-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615745.png)

![4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine](/img/structure/B5615758.png)


![(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615780.png)